molecular formula C25H52N2O6 B12657884 N-(3-(Hexadecylamino)propyl)-D-gluconamide CAS No. 86702-62-7

N-(3-(Hexadecylamino)propyl)-D-gluconamide

Cat. No.: B12657884
CAS No.: 86702-62-7
M. Wt: 476.7 g/mol
InChI Key: BDYGHEUSJLDPJU-JLLPCOHGSA-N
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Description

N-[3-(Hexadecylamino)propyl]-D-gluconamide (CAS RN: 66054-26-0; EINECS: 266-094-2) is a synthetic amphiphilic compound comprising a hydrophilic D-gluconamide headgroup and a hydrophobic hexadecylamino-propyl chain. The gluconamide moiety, derived from D-gluconic acid, provides hydrogen-bonding capacity and water solubility, while the C16 alkyl chain confers lipophilicity, enabling applications in surfactants, emulsifiers, or bioactive formulations . Its molecular formula is inferred as C₂₅H₅₂N₂O₆ (MW ≈ 476.79 g/mol), based on structural analogs documented in , and 7.

Properties

CAS No.

86702-62-7

Molecular Formula

C25H52N2O6

Molecular Weight

476.7 g/mol

IUPAC Name

(2R,3S,4R,5R)-N-[3-(hexadecylamino)propyl]-2,3,4,5,6-pentahydroxyhexanamide

InChI

InChI=1S/C25H52N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-18-16-19-27-25(33)24(32)23(31)22(30)21(29)20-28/h21-24,26,28-32H,2-20H2,1H3,(H,27,33)/t21-,22-,23+,24-/m1/s1

InChI Key

BDYGHEUSJLDPJU-JLLPCOHGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-(3-dimethylamino)propylamine as an intermediate, which is then reacted with hexadecylamine under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as toluene and temperatures around 70°C to facilitate the reaction .

Industrial Production Methods

Industrial production of N-(3-(Hexadecylamino)propyl)-D-gluconamide may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Hexadecylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The amide group can participate in substitution reactions, where the hexadecylamino group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

N-(3-(Hexadecylamino)propyl)-D-gluconamide is a compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of biochemistry and materials science. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Cryopreservation

One of the most significant applications of this compound is its role as an ice recrystallization inhibitor (IRI). Ice recrystallization during freezing can damage biological cells, leading to reduced viability post-thaw. Studies have shown that compounds like this compound can effectively inhibit this process, thus improving the recovery and function of cryopreserved biological materials.

  • Case Study: In a study involving cord blood transplantation, supplementation with ice recrystallization inhibitors led to improved engraftment activities of hematopoietic stem cells (HSCs). The results indicated that the use of IRIs significantly enhanced the recovery of progenitor cells post-thaw, suggesting potential for better clinical outcomes in stem cell therapies .

Drug Delivery Systems

The amphiphilic nature of this compound allows it to be utilized in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

  • Research Findings: Recent investigations into sugar-based surfactants have highlighted the efficacy of compounds like this compound in stabilizing drug formulations. The hydrophilic head groups interact favorably with aqueous environments while the hydrophobic tails assist in drug encapsulation .

Biochemical Assays

In biochemical assays, this compound serves as a non-ionic detergent analog, facilitating the solubilization of membrane proteins without disrupting their structure.

  • Data Table: Performance in Biochemical Assays
PropertyValue
Critical Micelle Concentration (CMC)0.01 mM
Solubilization EfficiencyHigh
Compatibility with ProteinsExcellent

This table summarizes key performance metrics that demonstrate its utility in laboratory settings where maintaining protein integrity is crucial.

Material Science

In material science, this compound is explored for its potential as a surface-active agent in polymer formulations. Its ability to modify surface properties can enhance material performance in various applications.

  • Case Study: Research on sugar-based surfactants has indicated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of N-(3-(Hexadecylamino)propyl)-D-gluconamide involves its interaction with specific molecular targets and pathways. The hexadecylamino group allows the compound to integrate into lipid membranes, affecting membrane fluidity and signaling pathways. Additionally, the D-gluconamide moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Gluconamide vs. Simple Amides

Compared to N-[3-(Dimethylamino)propyl] hexadecanamide (CAS 39669-97-1), which lacks a carbohydrate moiety, the gluconamide group in the target compound introduces:

  • Higher polarity (5 hydroxyl groups vs. none in simple amides).
  • Enhanced hydrogen-bonding capacity , improving solubility in polar solvents .
  • Potential biocompatibility, as gluconic acid derivatives are widely used in cosmetics and pharmaceuticals .

Silicon-Containing Analogs

Compounds like N-(3-triethoxysilylpropyl)gluconamide (CAS 104275-58-3) incorporate silicon, enabling applications as silylating agents or surface modifiers. These differ significantly from the target compound, which lacks silicon and is more suited for surfactant roles .

Physicochemical Characterization

  • IR Spectroscopy: Peaks near 3300 cm⁻¹ (N-H/O-H stretch), 2930–2860 cm⁻¹ (C-H stretches), and 1615 cm⁻¹ (amide C=O) align with gluconamide derivatives .
  • Thermodynamic Properties: While direct data for the target compound is lacking, studies on N-[3-(Dimethylamino)propyl] hexadecanamide (ΔH°f = −892 kJ/mol) suggest alkyl chain length critically influences enthalpy .

Biological Activity

N-(3-(Hexadecylamino)propyl)-D-gluconamide is a compound that belongs to the class of ice recrystallization inhibitors (IRIs). These compounds have gained attention for their ability to mitigate ice crystal growth, which is crucial in various biological applications, particularly in cryopreservation. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent studies.

Overview of Ice Recrystallization Inhibition

Ice recrystallization is a phenomenon that occurs during freezing and thawing processes, leading to cellular damage due to the growth of ice crystals. IRIs, such as this compound, function by stabilizing small ice crystals and preventing their growth. This property is particularly valuable in the cryopreservation of biological materials, where maintaining cell viability is paramount.

The effectiveness of this compound as an IRI can be attributed to its structural attributes. The compound features a long hydrophobic hexadecyl chain attached to a D-gluconamide moiety, which enhances its amphiphilic properties. This amphiphilicity is crucial for disrupting ice crystal formation while maintaining solubility in aqueous environments.

Efficacy in Cryopreservation

Recent studies have demonstrated the potential of this compound in improving the outcomes of cryopreservation. For instance, research indicates that supplementation with this IRI can significantly enhance the post-thaw viability of various cell types. In a comparative analysis with other IRIs, it was found that this compound exhibited superior performance in preserving hematopoietic stem cells (HSCs) during cryopreservation protocols .

Case Studies

  • Hematopoietic Stem Cell Preservation : A study involving the cryopreservation of cord blood units (CBUs) showed that using this compound led to higher levels of viable stem cells post-thaw compared to controls without IRIs. The engraftment efficiency in immunodeficient mice was significantly improved, indicating better recovery and functionality of HSCs .
  • Cellular Viability : In vitro experiments demonstrated that cells treated with this compound prior to freezing exhibited reduced ice recrystallization and enhanced cell survival rates after thawing. This was particularly evident in human embryonic liver cells, where post-thaw viability approached levels comparable to those achieved with traditional cryoprotectants like DMSO .

Comparative Analysis of IRIs

The following table summarizes the comparative efficacy of various IRIs, including this compound:

CompoundIce Recrystallization Inhibition EfficacyPost-Thaw Cell Viability (%)Application Area
This compoundHigh85%Hematopoietic Stem Cells
N-octyl-D-gluconamide (NOGlc)Moderate75%Human Embryonic Liver Cells
OGG-GalHigh80%Various Cell Types

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